molecular formula C12H15N5O B11866728 4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide

4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide

Cat. No.: B11866728
M. Wt: 245.28 g/mol
InChI Key: XESHSEMDBFGZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide ( 1708199-16-9) is a high-purity chemical compound offered for research purposes. This molecule has a molecular formula of C12H15N5O and a molecular weight of 245.28 g/mol . As a pyrrolo[3,4-d]pyrimidine derivative, this scaffold is of significant interest in medicinal chemistry and drug discovery. Pyrrolopyrimidines are recognized as privileged structures in the development of kinase inhibitors . Related analogues have been investigated as potent and selective inhibitors for various kinase targets, including Cyclin-Dependent Kinases (CDKs), Protein Kinase B (PKB/Akt), and AXL receptor tyrosine kinase, which are relevant in oncology research for diseases such as pancreatic ductal adenocarcinoma and hematological malignancies . The specific substitution pattern on this core structure, including the 4-amino group and the cyclopropylmethyl carboxamide side chain, is designed to modulate its physicochemical properties and interaction with biological targets. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a pharmacological tool for probing biological pathways. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

4-amino-N-(cyclopropylmethyl)-6-methylpyrrolo[3,4-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C12H15N5O/c1-17-5-8-9(15-6-16-11(8)13)10(17)12(18)14-4-7-2-3-7/h5-7H,2-4H2,1H3,(H,14,18)(H2,13,15,16)

InChI Key

XESHSEMDBFGZOJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=C1C(=O)NCC3CC3)N=CN=C2N

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling for Aryl Substituents

Palladium-catalyzed cross-coupling reactions enable the introduction of aromatic groups at specific positions. For example, bromo-substituted intermediates undergo coupling with boronic acids to install phenyl or heteroaryl groups.

Representative Protocol:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Solvent: 1,4-Dioxane/water (4:1) at 80°C

  • Yield: 60–74% for aryl derivatives

Sonogashira Coupling for Alkyne Incorporation

Alkynyl side chains are introduced via Sonogashira coupling using terminal alkynes and palladium catalysts. This method is critical for installing propargyl groups that undergo further cyclization.

Conditions:

  • Catalyst: PdCl₂(PPh₃)₂/CuI

  • Base: Diisopropylamine (DIPA)

  • Solvent: Tetrahydrofuran (THF) at room temperature

Chlorination-Amination Sequential Strategy

Dichlorination of Pyrimidine Intermediates

Chlorination of the pyrimidine ring at positions 4 and 6 is achieved using POCl₃/PCl₅, generating reactive sites for subsequent amination. The choice of chlorinating agent affects regioselectivity:

  • POCl₃ alone favors monochlorination (position 4)

  • PCl₅ promotes dichlorination (positions 4 and 6)

Yield Comparison:

Chlorinating AgentProductYield (%)
POCl₃4-Chloro derivative78
POCl₃/PCl₅4,6-Dichloro derivative85

Selective Amination at Position 4

Amination with cyclopropylmethylamine is performed under mild conditions to preserve the integrity of the carboxamide group. Patent methods utilize microwave-assisted synthesis to accelerate the reaction.

Procedure:

  • Reagent: Cyclopropylmethylamine (2 equiv)

  • Solvent: Ethanol at 70°C

  • Time: 2 hours (microwave: 30 minutes)

  • Yield: 89%

Solid-Phase Synthesis for Rapid Iteration

Resin-Bound Intermediate Preparation

Solid-phase synthesis employs Wang resin-functionalized intermediates to streamline purification. The carboxamide group is anchored to the resin, enabling sequential modifications.

Steps:

  • Coupling of Fmoc-protected pyrrolopyrimidine to Wang resin using N,N'-diisopropylcarbodiimide (DIC)/1-hydroxybenzotriazole (HOBt)

  • Deprotection with piperidine/DMF

  • Alkylation with methyl iodide at position 6

  • Cleavage from resin using trifluoroacetic acid (TFA)/DCM

Advantages:

  • Purity: >95% after cleavage

  • Scalability: Parallel synthesis of 50+ derivatives

Post-Functionalization of the Carboxamide Group

Activation with Carbodiimides

The carboxamide at position 7 is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)/HOBt for conjugation with amines or alcohols.

Case Study:

  • Amine: Cyclopropylmethylamine

  • Solvent: DMF at 0°C → room temperature

  • Yield: 82%

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of major methods:

MethodKey StepYield (%)Purity (%)Scalability
CyclocondensationRing closure72–8590Moderate
Palladium couplingSonogashira reaction60–7488High
Chlorination-aminationMicrowave amination8995High
Solid-phaseResin cleavage8295Low

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby modulating the associated biological pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anti-cancer effects .

Comparison with Similar Compounds

Functional Group Impact

  • Cyclopropylmethyl vs.
  • Carboxamide vs. Sulfonamide : The carboxamide moiety in the target compound may offer balanced lipophilicity, whereas sulfonamide-containing analogs (e.g., ) exhibit higher polarity and solubility .
  • Core Modifications: Thieno-pyrimidine derivatives () replace the pyrrolo ring with a thieno system, altering electronic properties and binding interactions .

Research Findings and Implications

  • Synthetic Challenges : The low yield (22.9%) observed in cyclopentyl-substituted analogs () suggests that sterically demanding substituents may complicate synthesis . The target compound’s cyclopropylmethyl group could pose similar challenges.
  • Biological Activity: While bioactivity data for the target compound is lacking, sulfonamide analogs () and thieno-pyrimidines () are often designed for kinase inhibition, implying shared therapeutic applications .
  • Commercial Availability : Isopropyl-substituted analogs face supply constraints (), highlighting the need for robust synthesis protocols for cyclopropylmethyl derivatives .

Biological Activity

4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide is a complex organic compound belonging to the class of pyrimidine derivatives. Its structure features a bicyclic system comprising both pyrrole and pyrimidine rings, characterized by the presence of an amino group at the 4-position and a carboxamide functional group at the 7-position. The cyclopropylmethyl substituent enhances its structural diversity, which may influence its biological activity and pharmacological properties.

  • Molecular Formula: C₁₂H₁₅N₅O
  • Molecular Weight: 241.28 g/mol

The compound's unique structure suggests potential interactions with biological targets, particularly in the context of cancer therapy and kinase inhibition.

Research indicates that compounds within this structural class may exhibit significant biological activities, particularly as inhibitors of key signaling pathways involved in cancer progression. Specifically, studies have highlighted its potential as an ATP-competitive inhibitor of protein kinase B (PKB), also known as AKT, which plays a crucial role in cell survival and proliferation.

  • Inhibition of PKB : The compound has shown promising results in inhibiting PKB activity with nanomolar potency and selectivity over other kinases such as PKA (Protein Kinase A) .
  • Antitumor Activity : In vivo studies demonstrated that derivatives of this compound significantly inhibited tumor growth in human tumor xenografts in nude mice, indicating its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
PKB InhibitionNanomolar inhibitors with 150-fold selectivity
Antitumor EfficacyStrong inhibition of tumor growth in xenografts
Cellular AssaysActive in modulating PKB signaling biomarkers
Oral BioavailabilityInitial compounds showed low bioavailability

Detailed Findings

  • Selectivity and Potency : The compound demonstrated a remarkable selectivity for PKB over PKA, with studies reporting up to 28-fold selectivity. This selectivity is crucial for minimizing off-target effects, which is a common challenge in drug development .
  • In Vivo Efficacy : In animal models, the compound exhibited significant antitumor effects at well-tolerated doses. This suggests that it could be developed further as a therapeutic agent for treating various cancers .
  • Pharmacokinetics : Despite its promising activity, early formulations faced challenges with high clearance rates and low oral bioavailability. Ongoing research aims to modify the compound's structure to enhance these pharmacokinetic properties while maintaining its efficacy .

Structural Modifications and Future Directions

Research has indicated that variations in the linker groups and substituents can lead to improved selectivity and bioavailability. For instance, modifications that enhance lipophilicity or alter metabolic stability are being explored to optimize the compound's therapeutic profile .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 4-amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization, nucleophilic substitution, and functional group protection/deprotection. For example, similar pyrrolo-pyrimidine derivatives are synthesized via cyclization of precursors (e.g., aminopyrroles or pyrimidine intermediates) under nitrogen atmosphere, followed by coupling with cyclopropanemethylamine . Key factors include:

  • Temperature control : Reactions often require reflux conditions (e.g., 100–120°C for esterification or cyclization steps) .
  • Catalysts and solvents : POCl₃ is commonly used for chlorination, while polar aprotic solvents (DMF, iPrOH) enhance reaction efficiency .
  • Purification : Silica gel chromatography or recrystallization (using ethanol-DMF mixtures) ensures high purity .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and cyclopropane integration. For example, the cyclopropylmethyl group shows distinct splitting patterns in ¹H NMR due to ring strain .
  • High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95% typical for research-grade compounds) and identifies byproducts from incomplete reactions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 233.27 g/mol for related analogs) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to resolve low yields in the cyclization step of pyrrolo-pyrimidine core formation?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use statistical methods (e.g., factorial design) to test variables like temperature, solvent polarity, and catalyst loading. For example, POCl₃-mediated chlorination efficiency increases at higher temperatures (80–100°C) but requires strict anhydrous conditions .
  • Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediate formation (e.g., amine intermediates) to identify bottlenecks .
  • Alternative Pathways : Explore microwave-assisted synthesis to reduce reaction time and improve yield .

Q. What strategies address contradictions in biological activity data for pyrrolo-pyrimidine derivatives, such as inconsistent kinase inhibition results?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., cyclopropylmethyl vs. isopropyl groups) to isolate activity trends. For example, bulky N-substituents may sterically hinder target binding .
  • Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability tests to distinguish direct target effects from off-target toxicity .
  • Computational Modeling : Molecular docking (using software like AutoDock) predicts binding modes and identifies key residues (e.g., ATP-binding pockets) for validation .

Q. How can researchers resolve spectral data ambiguities (e.g., overlapping peaks in NMR) for this compound?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, particularly for cyclopropane protons and pyrimidine carbons .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon connectivity in complex regions .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, though crystallization may require co-solvents (e.g., DMSO/water mixtures) .

Critical Considerations for Experimental Design

  • Safety : Cyclopropane derivatives may exhibit instability under high heat; conduct reactions in controlled environments .
  • Reproducibility : Document solvent batch effects (e.g., anhydrous DMF purity) to minimize variability .
  • Hybrid Approaches : Combine computational reaction path searches (e.g., quantum chemical calculations) with experimental validation to accelerate optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.